![molecular formula C19H15F2N3O2S2 B2988106 2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide CAS No. 1421509-91-2](/img/structure/B2988106.png)

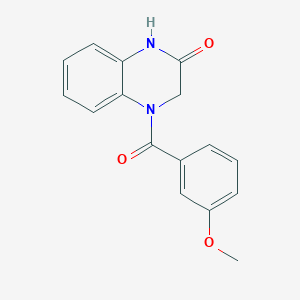

2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

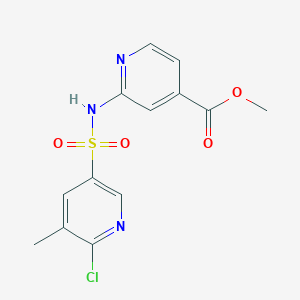

This compound belongs to the class of thiazole derivatives . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The yield was reported to be 65%. The 1H NMR and 13C NMR data were provided, and the mass spectrometry data confirmed the molecular weight .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the literature . The 1H NMR, 13C NMR, and MS data provided in the literature can be used to confirm the structure of the synthesized compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the NMR and MS data provided in the literature . For example, the 1H NMR and 13C NMR data can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively .Applications De Recherche Scientifique

Biochemical Evaluation and Inhibitory Activities

- Kynurenine 3-Hydroxylase Inhibition : This compound has been studied for its inhibitory effect on kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. Such inhibitors can potentially modulate the kynurenine pathway, which is implicated in neurological disorders and conditions involving immune response. Compounds like 2-fluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzenesulfonamide could allow for detailed investigation into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antitumor Activities

- Novel Series of 2-Benzylthio-4-Chlorobenzenesulfonamide Derivatives : Research has highlighted the synthesis of novel derivatives, including the compound , for their potential antitumor activity. Specifically, some derivatives have shown remarkable activity and selectivity towards certain cancer cell lines, suggesting a role in developing new anticancer therapeutics (Sławiński & Brzozowski, 2006).

Antimicrobial and Anticancer Agents

- Sulfonamide Derivatives as Antimicrobial Agents : A study on sulfonamide derivatives has identified compounds with promising dual antibacterial and antifungal potencies. This suggests potential applications in developing safer and more potent antimicrobials, including those based on benzenesulfonamide frameworks (Abbas et al., 2017).

Photosensitizer for Photodynamic Therapy

- Zinc Phthalocyanine Derivatives : Compounds incorporating benzenesulfonamide have been evaluated for their use as photosensitizers in photodynamic therapy, particularly for cancer treatment. The research underlines the compound's high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers (Pişkin et al., 2020).

COX-2 Inhibition and Anti-inflammatory Applications

- Cyclooxygenase-2 (COX-2) Inhibitors : The compound has been part of research focusing on inhibiting COX-2, a key enzyme in the inflammatory process. Derivatives have shown potential for selective COX-2 inhibition, suggesting applications in developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs (Pal et al., 2003).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole and imidazole derivatives, have been known to interact with a variety of biological targets . These targets often include enzymes, receptors, and other proteins involved in critical cellular processes.

Mode of Action

These interactions often involve the formation of covalent or non-covalent bonds with target molecules, leading to changes in their function .

Biochemical Pathways

These can include pathways involved in inflammation, cancer, microbial infections, and more .

Pharmacokinetics

They are metabolized by various enzymes and excreted through the kidneys .

Result of Action

These can include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects .

Orientations Futures

Thiazoles are an important class of compounds with diverse biological activities . Future research could focus on synthesizing new thiazole derivatives with different substituents and evaluating their biological activities. This could lead to the discovery of new drugs with improved efficacy and safety profiles .

Propriétés

IUPAC Name |

2-fluoro-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2S2/c1-12-17(10-22-28(25,26)18-5-3-2-4-15(18)21)27-19-23-16(11-24(12)19)13-6-8-14(20)9-7-13/h2-9,11,22H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQRAIVOXUNOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNS(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide](/img/structure/B2988029.png)

![N-(3,5-dimethylphenyl)-12-(4-fluorophenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2988034.png)

![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2988039.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid](/img/structure/B2988040.png)

![Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B2988042.png)

![Methyl 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2988043.png)